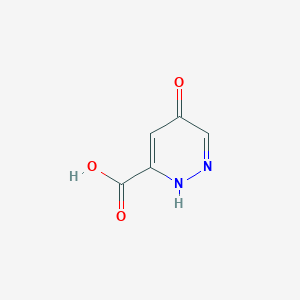

5-Hydroxypyridazine-3-carboxylicacid

Description

5-Hydroxypyridazine-3-carboxylic acid is a heterocyclic compound featuring a pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) substituted with a hydroxyl (-OH) group at position 5 and a carboxylic acid (-COOH) group at position 2.

Properties

Molecular Formula |

C5H4N2O3 |

|---|---|

Molecular Weight |

140.10 g/mol |

IUPAC Name |

4-oxo-1H-pyridazine-6-carboxylic acid |

InChI |

InChI=1S/C5H4N2O3/c8-3-1-4(5(9)10)7-6-2-3/h1-2H,(H,7,8)(H,9,10) |

InChI Key |

WUBDNTAWFADMPE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NN=CC1=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxypyridazine-3-carboxylicacid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with dicarbonyl compounds, followed by oxidation to introduce the hydroxyl group .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using hydrazine and dicarbonyl compounds, followed by purification steps such as crystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxypyridazine-3-carboxylicacid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Hydroxypyridazine-3-carboxylicacid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 5-Hydroxypyridazine-3-carboxylicacid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and carboxylic acid groups enable it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazine Derivatives

(a) 5-Hydroxyhexahydropyridazine-3-carboxylic Acid (CAS 62222-03-1)

- Structure : Saturated pyridazine ring (hexahydro) with hydroxyl and carboxylic acid groups at positions 5 and 3, respectively.

- Similarity score to 5-hydroxypyridazine-3-carboxylic acid: 0.90 (indicating high structural overlap) .

(b) 5-(Benzyloxy)pyridazine-3-carboxylic Acid

- Structure : Benzyl ether-protected hydroxyl group at position 5, with a carboxylic acid at position 3.

- Key Differences :

Pyridine-Based Analogs

(a) 5-Hydroxypyridine-2-carboxylic Acid (CAS Not Provided)

- Structure : Pyridine ring with hydroxyl (-OH) at position 5 and carboxylic acid (-COOH) at position 2.

- Key Differences :

(b) 5-Methylpyridine-3-carboxylic Acid (5-Methylnicotinic Acid, CAS 3222-49-9)

- Structure : Pyridine ring with a methyl (-CH3) group at position 5 and carboxylic acid at position 3.

- Demonstrated applications in coordination chemistry due to its chelating ability .

(c) 5-Hydroxy-6-methylpyridine-3-carboxylic Acid

- Structure : Pyridine ring with hydroxyl at position 5, methyl at position 6, and carboxylic acid at position 3.

- Key Differences :

Saturated Heterocyclic Analogs

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS 42346-68-9)

- Structure : Five-membered saturated ring (pyrrolidine) with a ketone at position 5 and carboxylic acid at position 3.

- Key Differences :

Comparative Data Table

| Compound Name | Core Structure | Substituents | Molecular Weight (Da) | Key Properties |

|---|---|---|---|---|

| 5-Hydroxypyridazine-3-carboxylic acid | Pyridazine | -OH (C5), -COOH (C3) | ~154 (estimated) | High polarity, aromatic |

| 5-Hydroxyhexahydropyridazine-3-carboxylic acid | Saturated pyridazine | -OH (C5), -COOH (C3) | ~156 (estimated) | Flexible, higher solubility |

| 5-Hydroxypyridine-2-carboxylic acid | Pyridine | -OH (C5), -COOH (C2) | 155.11 | Chelating agent, moderate acidity |

| 5-Methylpyridine-3-carboxylic acid | Pyridine | -CH3 (C5), -COOH (C3) | 137.14 | Steric hindrance, thermal stability |

| 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | Pyrrolidine | -CH3 (C1), -CO (C5), -COOH (C3) | 143.13 | Reactive ketone, metabolic intermediate |

Biological Activity

5-Hydroxypyridazine-3-carboxylic acid (5-HPCA) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of 5-HPCA is primarily attributed to its interaction with various molecular targets. Studies suggest that it exhibits anti-tumor , anti-inflammatory , and anti-viral properties, making it a candidate for drug development.

- Anti-Tumor Activity : Research indicates that 5-HPCA may inhibit specific enzymes or signaling pathways involved in cell proliferation and survival, which is crucial for cancer therapy.

- Anti-Inflammatory Effects : The compound modulates inflammatory mediators, potentially reducing inflammation in various disease models.

- Anti-Viral Properties : Preliminary data suggests that 5-HPCA could inhibit viral replication, although detailed mechanisms remain to be elucidated.

2.1 Anti-Cancer Activity

Various studies have demonstrated the efficacy of 5-HPCA in inhibiting cancer cell growth. For instance, in vitro assays on A549 human pulmonary cancer cells showed significant cytotoxicity, with viability reductions observed at concentrations as low as 0.01 μM .

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0.01 | 75 |

| 0.1 | 63.4 |

| 1 | 21.2 |

2.2 Anti-Microbial Activity

5-HPCA has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. In a study assessing multidrug-resistant pathogens, the compound exhibited promising results against strains such as Staphylococcus aureus and Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 32 µg/mL |

| Escherichia coli | < 16 µg/mL |

3.1 Case Study on Anti-Cancer Efficacy

A recent study investigated the effects of 5-HPCA on A549 cells in comparison to traditional chemotherapeutics like cisplatin. The results indicated that while cisplatin reduced cell viability significantly, 5-HPCA showed a dose-dependent reduction in viability with enhanced effects observed at higher concentrations .

3.2 Anti-Inflammatory Effects in Animal Models

In animal models of inflammation, administration of 5-HPCA resulted in reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential use in inflammatory diseases.

4. Conclusion

The biological activity of 5-hydroxypyridazine-3-carboxylic acid presents a multifaceted approach to drug development, particularly in oncology and infectious disease management. Its ability to modulate key biological pathways highlights its potential as a therapeutic agent.

Future research should focus on elucidating the precise molecular mechanisms underlying its actions and further validating its efficacy through clinical trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.